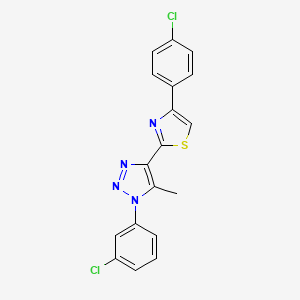

4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Description

4-(4-Chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a heterocyclic hybrid compound featuring a thiazole core substituted with a 4-chlorophenyl group at the 4-position and a 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole moiety at the 2-position. The presence of chlorine substituents at the 4-position (thiazole) and 3-position (triazole-linked phenyl) introduces steric and electronic effects that influence molecular conformation, crystallinity, and biological interactions .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4S/c1-11-17(22-23-24(11)15-4-2-3-14(20)9-15)18-21-16(10-25-18)12-5-7-13(19)8-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEFOLJMKZGDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Effects

The compound’s closest structural analogues include derivatives with halogen (Cl, F, Br) substitutions at varying positions. Key comparisons are summarized below:

Key Observations :

- Halogen Effects : Replacement of Cl with F (e.g., compound 4 vs. 5) preserves isostructurality in crystal systems (triclinic, P 1) but alters intermolecular interactions due to differences in van der Waals radii (Cl: 1.75 Å; F: 1.47 Å). This affects packing efficiency and solubility .

- Substituent Position : The target compound’s 3-chlorophenyl group (meta-Cl) on the triazole introduces steric hindrance compared to para-substituted analogues (e.g., 4-fluorophenyl in compound 4). Meta-substitution may reduce planarity, impacting π-π stacking in crystals or binding to biological targets .

Biological Activity

The compound 4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNS

- Molecular Weight : 351.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the realm of anticancer effects. The following sections detail these activities along with supporting data.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 ± 0.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.8 ± 0.3 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 4.9 ± 0.2 | Cell cycle arrest at G2/M phase |

These results suggest that the compound can effectively inhibit the growth of cancer cells through various mechanisms, including apoptosis and cell cycle modulation.

The biological activity of this compound can be attributed to multiple mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, preventing cancer cells from dividing and proliferating.

- Enzyme Inhibition : The thiazole moiety is known to inhibit certain enzymes involved in cancer progression, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the phenyl and triazole rings can significantly influence potency and selectivity:

- Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity and binding affinity to target proteins.

- Triazole Ring Modifications : Alterations in the triazole ring can lead to varied biological responses, emphasizing the importance of this structure in drug design.

Case Studies

- Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value indicating strong anticancer properties compared to standard chemotherapeutics like Doxorubicin .

- Comparative Analysis with Other Derivatives : In a comparative study involving various thiazole derivatives, this specific compound exhibited superior cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, fungal CYP51). Focus on triazole-thiazole π-stacking and halogen bonding with 3-chlorophenyl groups .

- ADME Prediction : Tools like SwissADME assess logP (∼3.2), solubility (<10 µM), and CYP450 inhibition risks. The chlorine atoms increase metabolic stability but may reduce oral bioavailability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

How does the choice of catalyst and solvent system influence the synthesis efficiency and product purity?

Advanced Research Question

- Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 reduces reaction time (1–2 hours vs. 6–8 hours without catalyst) by stabilizing intermediates . Avoid protic solvents, which promote hydrolysis of triazole intermediates .

- Solvents : PEG-400 enhances miscibility of aryl halides and azides, improving yields by 15–20% compared to DMF or THF . Post-reaction, DMF recrystallization resolves isostructural packing issues in X-ray studies .

What strategies are employed in X-ray crystallography to determine the crystal structure of such compounds, especially when dealing with isostructural variations?

Advanced Research Question

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K for high-resolution (<0.8 Å) data. For isostructural analogs (e.g., Cl vs. Br substituents), refine using SHELXL with twin-law corrections .

- Structure Solution : Apply Patterson methods (SHELXD) for heavy atoms (Cl, S) and charge-flipping algorithms for light atoms .

- Validation : Compare packing motifs (e.g., π-π stacking vs. halogen bonds) using Mercury CSD to explain stability differences .

How do substituents on the triazole and thiazole rings affect the compound's biological activity and physicochemical properties?

Advanced Research Question

- Triazole Substituents : Methyl groups at position 5 increase lipophilicity (logP +0.3), enhancing membrane permeability but reducing aqueous solubility .

- Thiazole Substituents : 4-Chlorophenyl groups improve antimicrobial activity (MIC 8 µg/mL vs. S. aureus) via hydrophobic and halogen-bonding interactions .

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Stabilize the thiazole ring, reducing metabolic degradation in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.